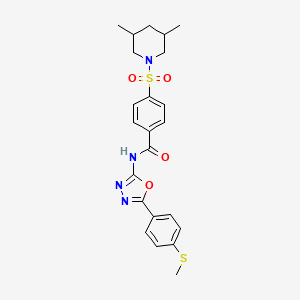

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-15-12-16(2)14-27(13-15)33(29,30)20-10-6-17(7-11-20)21(28)24-23-26-25-22(31-23)18-4-8-19(32-3)9-5-18/h4-11,15-16H,12-14H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHJQRVRNVNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (commonly referred to as the compound of interest) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antiplasmodial activity and other pharmacological effects.

Chemical Structure

The compound features a benzamide core substituted with a 1,3,4-oxadiazole moiety and a sulfonyl group linked to a 3,5-dimethylpiperidine ring. The structural formula can be represented as follows:

Antiplasmodial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent . A specific class of compounds related to this structure, namely N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines, has been documented to exhibit slow-action antiplasmodial activity against Plasmodium falciparum.

-

In Vitro Studies :

- Compounds in this class showed significant growth inhibition of P. falciparum with IC50 values below 1 µM after 96 hours of exposure. For instance, a related compound demonstrated an IC50 of 550 nM .

- The mechanism of action appears distinct from traditional antimalarials, indicating potential for development into new therapeutic agents.

- Structure-Activity Relationship (SAR) :

Other Pharmacological Effects

Beyond antimalarial properties, the compound may exhibit various other biological activities:

- Tyrosinase Inhibition : Related compounds have shown competitive inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Case Study 1 : A study investigating a series of oxadiazole derivatives found that certain modifications led to enhanced antiplasmodial activity while maintaining low cytotoxicity levels in mammalian cells.

- Case Study 2 : Research on the pharmacokinetics of N,N-dialkylsulfonyl oxadiazoles indicated rapid clearance in vivo but highlighted the need for further optimization to improve oral bioavailability and efficacy in murine models .

Data Tables

| Compound Name | Structure | IC50 (nM) | Action Type |

|---|---|---|---|

| Compound A | Structure | 550 | Slow-action antiplasmodial |

| Compound B | Structure | <40 | Potent against resistant strains |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Target Compound vs. 6a-o (): Both share sulfonyl-piperidine and 1,3,4-oxadiazole groups. However, the target compound uses a benzamide core and a 3,5-dimethylpiperidine (vs. 4-methylpiperidine in 6a-o), which may enhance steric hindrance and alter binding affinity. The methylthiophenyl substituent on the oxadiazole is distinct from the thioether-linked aromatic groups in 6a-o .

- Target Compound vs. neurological) .

Q & A

Basic Research Questions

Q. How can synthetic yield and purity of the compound be optimized during multi-step synthesis?

- Methodology : The compound’s synthesis involves sequential sulfonylation, cyclization, and coupling reactions. Key steps include:

- Sulfonylation : Use of 3,5-dimethylpiperidine with a sulfonyl chloride intermediate under anhydrous conditions (DMF, 0–5°C) to minimize hydrolysis .

- Oxadiazole formation : Cyclization of thiosemicarbazide derivatives using POCl₃ or H₂SO₄ at 80–100°C, monitored by TLC .

- Coupling : Amide bond formation via EDC/HOBt-mediated activation in DCM, with yields improved by iterative recrystallization (ethanol/water) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Structural elucidation :

- NMR : ¹H/¹³C NMR for piperidine protons (δ 1.2–2.8 ppm), oxadiazole C=N (δ 160–165 ppm), and sulfonyl group (δ 110–115 ppm) .

- HRMS : Molecular ion peak at m/z 424.53 (C₁₈H₂₄N₄O₄S₂) with <2 ppm error .

- Purity : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold; residual solvents tested via GC-MS .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Targets : Enzymatic assays (e.g., COX-2, α-glucosidase) due to sulfonamide and oxadiazole pharmacophores .

- Protocols :

- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli (1–128 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

- Controls : Compare with structurally analogous compounds (e.g., 4-phenoxybenzamide derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Design : Synthesize derivatives with variations in:

- Piperidine substituents : Replace 3,5-dimethyl groups with ethyl or isopropyl to assess steric effects .

- Oxadiazole moiety : Substitute methylthiophenyl with thiophene or pyridine rings to modulate electron density .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case study : notes inconsistent COX-2 inhibition (IC₅₀ 10 µM vs. 25 µM in similar analogs).

- Resolution strategies :

- Assay standardization : Use identical enzyme sources (e.g., human recombinant COX-2) and buffer conditions (pH 6.5 ammonium acetate) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .

- Outcome : Identify outliers due to impurities (e.g., residual hydrazine from oxadiazole synthesis) .

Q. What computational methods predict metabolic stability and toxicity?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.